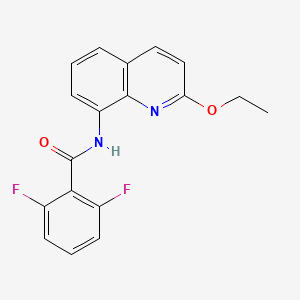
N-(2-ethoxyquinolin-8-yl)-2,6-difluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyquinolin-8-yl)-2,6-difluorobenzamide, also known as EQuin-Df, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been identified as a potential therapeutic agent for a range of diseases, including cancer, diabetes, and neurodegenerative disorders.
科学的研究の応用
Rhodium-Catalyzed C-H Olefination
A pivotal study by Rakshit et al. (2011) introduced an efficient Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides. This method is distinguished by its mildness, practicality, selectivity, and high yield. Remarkably, the N-O bond serves as an internal oxidant, and adjusting the substituent of the directing/oxidizing group selectively yields valuable tetrahydroisoquinolinone products, demonstrating the method's versatility in synthesizing complex molecular structures relevant to the compound Rakshit et al., 2011.
Sigma-2 Receptor Probe Development
Xu et al. (2005) radiolabeled N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide and its analogs to evaluate their binding to sigma-2 receptors in vitro. These compounds showed significant potential as probes for studying sigma-2 receptors, indicating their utility in biomedical research related to neurodegeneration and cancer Xu et al., 2005.
Antioxidant Applications in Animal Feed
Ethoxyquin, a closely related compound, is widely used as an antioxidant in animal feed to protect against lipid peroxidation. Studies by Blaszczyk et al. (2013, 2015) have explored its safety and potential harmful effects, shedding light on the compound's antioxidant mechanism and its implications for food safety and toxicology Blaszczyk et al., 2013; Blaszczyk & Skolimowski, 2015.
Imaging Sigma-2 Receptor Status in Tumors
Research by Tu et al. (2007) focused on developing fluorine-containing benzamide analogs for PET imaging of the sigma-2 receptor status in solid tumors. This study underscores the importance of such compounds in diagnostic imaging, offering insights into their role in cancer research Tu et al., 2007.
Effect on Electron Transport in Mitochondrial Respiratory Chain
Reyes et al. (1995) investigated the inhibitory effect of ethoxyquin on electron transport in the mitochondrial respiratory chain. This research provides a foundational understanding of how such compounds can impact cellular metabolism and may have broader implications for studying related benzamides in the context of cellular respiration and energy production Reyes et al., 1995.
作用機序
Target of Action
Quinoline derivatives have been shown to have selectivity in binding to the estrogen receptor β (er β) , which plays a crucial role in the development, maintenance, and function of the mammalian reproductive system, as well as in non-sexual tissues .
Mode of Action
It’s worth noting that quinoline derivatives have been explored as candidates for extracellular signal-regulated kinases 1/2 (erk1/2) having antineoplastic activity .
Biochemical Pathways
Quinoline derivatives have been associated with the map kinase pathway .
Result of Action
Given the potential interaction with erk1/2 and the map kinase pathway , it could be hypothesized that this compound may have a role in regulating cell proliferation and apoptosis, among other cellular processes.
特性
IUPAC Name |
N-(2-ethoxyquinolin-8-yl)-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O2/c1-2-24-15-10-9-11-5-3-8-14(17(11)22-15)21-18(23)16-12(19)6-4-7-13(16)20/h3-10H,2H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJNGIPYCCCURJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(C=CC=C2NC(=O)C3=C(C=CC=C3F)F)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyquinolin-8-yl)-2,6-difluorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

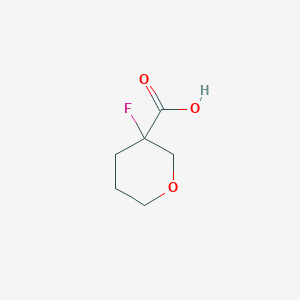
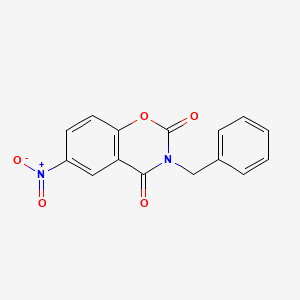

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2387882.png)
![Spiro[3.4]octane-7-carboxylic acid](/img/structure/B2387884.png)
![2-(2,9-Dioxaspiro[5.5]undecan-3-yl)propan-1-ol](/img/structure/B2387887.png)

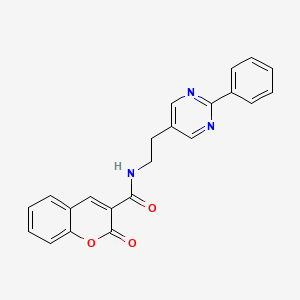
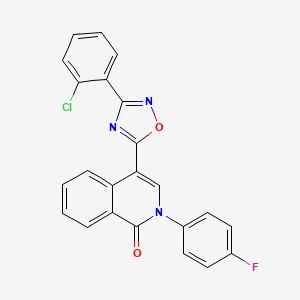
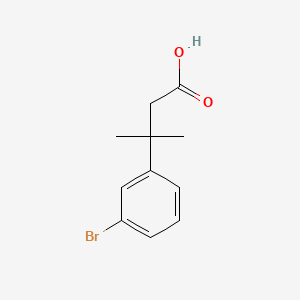
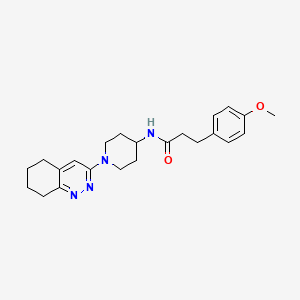
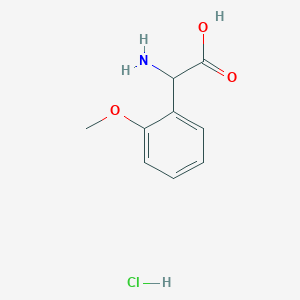
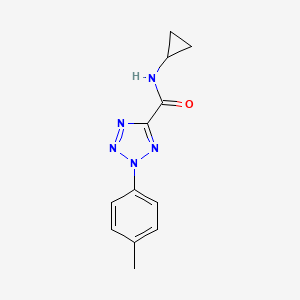
![[2-[1-[(4-Fluorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2387901.png)